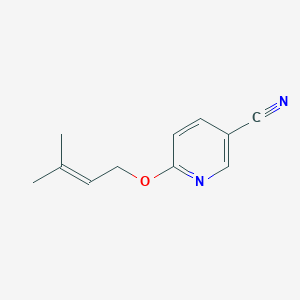

![molecular formula C12H10ClNO3S B2975901 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 187998-93-2](/img/structure/B2975901.png)

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures, such as 2-[(4-chlorophenoxy)methyl]benzoic acid and 2-methyl-4-chlorophenoxyacetic acid , are known. These compounds are typically used in research and have various applications, including use as herbicides .

Synthesis Analysis

While specific synthesis methods for “2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid” are not available, similar compounds are often synthesized through various chemical reactions .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, 2-methyl-4-chlorophenoxyacetic acid is known to react as a weak acid to neutralize bases .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. For example, 2-methyl-4-chlorophenoxyacetic acid has a melting point of 114-118 °C and is practically insoluble in water .Wissenschaftliche Forschungsanwendungen

Theoretical and Computational Studies

A theoretical study focused on the intramolecular hydrogen bonds in thiazole derivatives, including those similar to the compound , using all-electron calculations. This research provides insight into the structural and electronic properties of thiazoles, which is crucial for understanding their reactivity and potential applications in various chemical processes (Castro et al., 2007).

Polymer Synthesis

Research into thermotropic polyesters based on similar thiazole derivatives highlights the potential of these compounds in creating new materials with specific thermal and optical properties. Such materials could have applications in electronics, packaging, and as part of composite materials (Kricheldorf & Thomsen, 1992).

Synthesis Techniques

The synthesis of 2-substituted 2-thiazolines, including derivatives similar to the compound , demonstrates the versatility of thiazoles as building blocks in organic synthesis. These methodologies could be useful in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and other applications (Suzuki & Izawa, 1976).

Metal-Organic Frameworks (MOFs)

A study on thiophene-based MOFs using a similar dicarboxylic acid reveals the potential of these structures in environmental and sensing applications. The MOFs demonstrated efficient luminescent sensing for various contaminants, suggesting that thiazole derivatives could contribute to the development of new sensor materials (Zhao et al., 2017).

Antimicrobial Agents

The synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, derived from a similar precursor, demonstrated potential as antimicrobial agents. This suggests that modifications of the compound could lead to new antimicrobial compounds (Siddiqui et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, which includes most deciduous trees .

Mode of Action

The mode of action of this compound is as an auxin . Auxins are growth hormones that naturally exist in plants . This compound mimics the action of these hormones, disrupting the normal growth patterns of the target plants .

Biochemical Pathways

It is known that the compound interferes with the normal function of auxins, leading to abnormal growth and eventually death of the target plants .

Pharmacokinetics

It is known that the compound is adsorbed very quickly, with most of the compound being adsorbed within the first 3 minutes . The maximum adsorption capacity is 300.3 mg g−1 at 25 °C .

Result of Action

The result of the action of this compound is the death of the target plants. By mimicking the action of auxins, the compound disrupts the normal growth patterns of the plants, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products . Additionally, the pH value and ionic strength can also affect the adsorption of the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJAYARWCGSCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)COC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)

![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)

![9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975835.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)